

Key characteristics of "O-acyl isodipeptide units" like "Boc-Thr(Fmoc-Val)-OH"

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Compound of Interest

Compound Name: *Boc-Thr(Fmoc-Val)-OH*

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A Technical Guide to O-Acyl Isodipeptide Units for Enhanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide chemistry and drug development, the synthesis of certain peptide sequences, particularly those prone to aggregation, presents a significant challenge. The "O-acyl isopeptide method" has emerged as a powerful strategy to overcome these difficulties.^[1]^[2] This method introduces a temporary structural modification—an O-acyl isopeptide bond—that enhances the solubility and manageability of the peptide during solid-phase peptide synthesis (SPPS).^[3]^[4] At the core of this technique are O-acyl isodipeptide units, such as **Boc-Thr(Fmoc-Val)-OH**, which serve as key building blocks for this innovative approach. This guide provides an in-depth technical overview of the key characteristics, synthesis, and application of these units.

Core Concepts of the O-Acyl Isopeptide Method

The fundamental principle of the O-acyl isopeptide method is the introduction of an ester bond in place of a native amide bond at a serine (Ser) or threonine (Thr) residue within the peptide backbone. This is achieved by incorporating a pre-formed O-acyl isodipeptide unit during Fmoc-based SPPS. The resulting O-acyl isopeptide exhibits significantly altered

physicochemical properties, most notably increased solubility, which mitigates the aggregation issues often encountered with "difficult sequences."

A key feature of this method is the reversible nature of the isopeptide bond. Following successful synthesis and purification of the more soluble O-acyl isopeptide, a spontaneous and quantitative O-to-N intramolecular acyl migration occurs under neutral or slightly basic pH conditions. This rearrangement restores the native amide bond, yielding the target peptide in its final, correct sequence.

Key Characteristics of O-Acyl Isodipeptide Units

O-acyl isodipeptide units, with the general structure Boc-Ser/Thr(Fmoc-Xaa)-OH, are the cornerstone of the O-acyl isopeptide method. The specific unit **Boc-Thr(Fmoc-Val)-OH** is a well-characterized example used to incorporate a Val-Thr sequence in its isopeptide form.

Property	Description	Reference
Structure	<p>A dipeptide unit where the N-terminal amino acid (e.g., Val) is ester-linked to the side-chain hydroxyl group of the C-terminal amino acid (e.g., Thr). The N-terminus of the Thr is protected with a Boc group, and the N-terminus of the Val is protected with an Fmoc group.</p>	
Solubility	<p>O-acyl isopeptides are generally more hydrophilic and exhibit superior water-solubility compared to their corresponding native peptides. This is a critical advantage for handling and purifying aggregation-prone peptides.</p>	
O-to-N Acyl Migration	<p>This is a rapid and spontaneous intramolecular rearrangement that converts the ester bond back to the native amide bond under neutral to basic conditions (typically pH 7.0-7.5). This reaction is generally high-yielding and proceeds without significant side products.</p>	
Synthesis	<p>These units are typically synthesized in a two-step process from commercially available protected amino acids, with procedures</p>	

designed to be free of
epimerization.

Physicochemical Data for Boc-Thr(Fmoc-Val)-OH

Parameter	Value	Reference
CAS Number	887707-95-1	
Molecular Formula	C ₂₉ H ₃₆ N ₂ O ₈	
Molecular Weight	540.6 g/mol	

Experimental Protocols

Synthesis of Boc-Thr(Fmoc-Val)-OH

The synthesis of O-acyl isodipeptide units like **Boc-Thr(Fmoc-Val)-OH** is typically achieved in a two-step solution-phase synthesis.

Step 1: Esterification

- Materials: Boc-Thr-OH, Fmoc-Val-Cl (or Fmoc-Val-OH activated with a coupling agent), a suitable organic solvent (e.g., dichloromethane - DCM), and a base (e.g., pyridine or diisopropylethylamine - DIPEA).
- Procedure:
 - Dissolve Boc-Thr-OH in the organic solvent.
 - Add the base to the solution.
 - Slowly add Fmoc-Val-Cl or the activated Fmoc-Val-OH to the reaction mixture at a controlled temperature (e.g., 0 °C).
 - Stir the reaction for a specified time until completion, monitoring by a suitable method like thin-layer chromatography (TLC).

5. Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
6. Purify the crude product by flash chromatography to isolate the desired **Boc-Thr(Fmoc-Val)-OH**.

Step 2: Characterization

- Techniques: The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
 - Mass Spectrometry (MS): To verify the molecular weight.
 - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Incorporation of **Boc-Thr(Fmoc-Val)-OH** in Fmoc-SPPS

The following is a general protocol for incorporating the O-acyl isodipeptide unit into a growing peptide chain on a solid support.

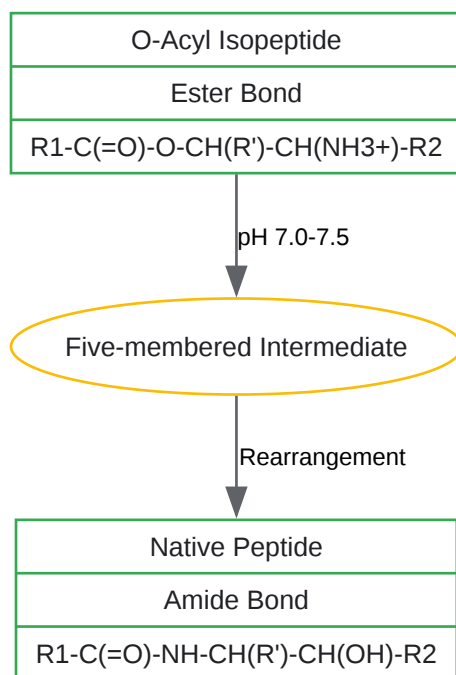
- Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) and perform the synthesis of the peptide sequence C-terminal to the desired insertion point using standard Fmoc-SPPS protocols.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in dimethylformamide (DMF).
- Coupling of the Isodipeptide Unit:
 1. Dissolve **Boc-Thr(Fmoc-Val)-OH** (typically 1.5-3 equivalents relative to the resin loading) in a suitable solvent like DMF.
 2. Activate the carboxylic acid of the isodipeptide unit using a coupling reagent such as HBTU/DIPEA or HATU/DIPEA.

3. Add the activated isodipeptide solution to the deprotected peptide-resin.
 4. Allow the coupling reaction to proceed for 1-2 hours at room temperature.
 5. Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
- Chain Elongation: After successful coupling of the isodipeptide unit, remove the Fmoc group from the N-terminus of the valine residue and continue the peptide chain elongation using standard Fmoc-SPPS cycles.

O-to-N Acyl Migration

- Cleavage and Deprotection: Once the full-length O-acyl isopeptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid - TFA with scavengers).
- Purification: Purify the crude O-acyl isopeptide using reverse-phase HPLC under acidic conditions to maintain the stability of the ester bond.
- Migration:
 1. Lyophilize the purified O-acyl isopeptide to obtain a stable powder.
 2. Dissolve the isopeptide in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline - PBS).
 3. The O-to-N acyl migration will occur spontaneously. The reaction can be monitored by HPLC.
 4. Once the conversion to the native peptide is complete, the final product can be lyophilized.

Visualizations



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